molecular formula C10H12N2O4S B8039170 (propan-2-ylideneamino) N-(benzenesulfonyl)carbamate

(propan-2-ylideneamino) N-(benzenesulfonyl)carbamate

Cat. No.: B8039170
M. Wt: 256.28 g/mol
InChI Key: MIRCTLUJVRBJJH-UHFFFAOYSA-N
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Description

(Propan-2-ylideneamino) N-(benzenesulfonyl)carbamate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a propan-2-ylideneamino group and a benzenesulfonylcarbamate moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (propan-2-ylideneamino) N-(benzenesulfonyl)carbamate typically involves the following steps:

    Formation of the Propan-2-ylideneamino Intermediate: This step involves the reaction of propan-2-one (acetone) with an appropriate amine under dehydrating conditions to form the propan-2-ylideneamino intermediate.

    Sulfonylation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the benzenesulfonyl group, forming the desired carbamate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-ylideneamino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a benzenesulfonamide.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles replace the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Benzenesulfonamide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (propan-2-ylideneamino) N-(benzenesulfonyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a biochemical probe due to its ability to interact with specific enzymes and proteins. Researchers use it to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism by which (propan-2-ylideneamino) N-(benzenesulfonyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propan-2-ylideneamino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The benzenesulfonyl group enhances the compound’s binding affinity and specificity for certain proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (Propan-2-ylideneamino) N-(benzenesulfonyl)urea: Similar structure but with a urea moiety instead of a carbamate.

    (Propan-2-ylideneamino) N-(benzenesulfonyl)thiocarbamate: Contains a thiocarbamate group, offering different reactivity and biological activity.

    (Propan-2-ylideneamino) N-(benzenesulfonyl)amide: Features an amide group, which affects its chemical and biological properties.

Uniqueness

(Propan-2-ylideneamino) N-(benzenesulfonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(propan-2-ylideneamino) N-(benzenesulfonyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-8(2)11-16-10(13)12-17(14,15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRCTLUJVRBJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NS(=O)(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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